Product packaging for Iron(II)-edta(Cat. No.:CAS No. 15651-72-6)

Iron(II)-edta

Cat. No.: B092044
CAS No.: 15651-72-6
M. Wt: 344.06 g/mol
InChI Key: JVXHQHGWBAHSSF-UHFFFAOYSA-J
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Description

The Significance of Aminopolycarboxylate Iron Complexes in Coordination Chemistry

Aminopolycarboxylic acids (APCAs) are a class of ligands characterized by one or more nitrogen atoms linked via carbon atoms to multiple carboxyl groups. wikipedia.org When deprotonated, these ligands, known as aminopolycarboxylates, are exceptional chelating agents, forming highly stable complexes with a wide array of metal ions, including iron. wikipedia.orgresearchgate.net The resulting metal complexes are often water-soluble and exhibit unique stability, which makes them invaluable in numerous chemical, environmental, and industrial fields. wikipedia.orgresearchgate.netwikipedia.org

The significance of iron complexes with aminopolycarboxylate ligands like EDTA in coordination chemistry is multifaceted:

High Stability and the Chelate Effect: EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion—two from its nitrogen atoms and four from its carboxylate oxygen atoms. doubtnut.compurdue.edu This multi-point attachment to the central iron(II) ion results in a particularly stable complex, a phenomenon known as the chelate effect. The formation constant (log K) for the Fe(II)-EDTA complex is a testament to this stability. researchgate.net This high affinity is crucial for applications where preventing iron from precipitating as insoluble oxides or hydroxides is necessary. wikipedia.org

Control of Redox Chemistry: The chelation of iron by EDTA influences its redox potential. The [Fe(EDTA)]⁻/[Fe(EDTA)]²⁻ redox couple is central to various catalytic processes. For instance, aqueous [Fe(EDTA)]⁻ is utilized in industrial gas scrubbing to oxidize hydrogen sulfide (B99878) to elemental sulfur, a process in which the iron complex is reduced to [Fe(EDTA)]²⁻. wikipedia.org

Versatile Coordination Geometry: The Fe(II)-EDTA complex typically adopts a distinct octahedral geometry around the central iron atom. evitachem.com This well-defined structure is a model system for studying the principles of coordination chemistry, including ligand field theory and the electronic properties of transition metal complexes. The iron(III) complex of EDTA, by contrast, is often seven-coordinate, highlighting the stereochemical flexibility of these systems. wikipedia.orgsci-hub.se

Engineered Selectivity: The principles learned from studying iron-EDTA systems have spurred the development of a vast range of APCA ligands. wikipedia.org By modifying the structure of the ligand—varying the linking groups between nitrogen atoms or adding substituents—chemists can engineer chelators with increased selectivity for specific metal ions, a critical aspect in analytical chemistry, environmental remediation, and medical applications. wikipedia.orgnih.gov

The study of aminopolycarboxylate iron complexes provides fundamental insights into ligand design, complex stability, and the manipulation of metal ion reactivity.

Table 1: Properties of the Iron(II)-EDTA Complex

Property Value/Description Source(s)
Common Name This compound, Ferrous EDTA ontosight.ai
Molecular Formula C₁₀H₁₂FeN₂O₈²⁻ (anion) evitachem.com
Coordination Number 6 evitachem.comdoubtnut.com
Geometry Octahedral evitachem.compurdue.edu
Ligand Denticity Hexadentate doubtnut.com
Donor Atoms 2 Nitrogen, 4 Oxygen doubtnut.compurdue.edu
Key Feature High water solubility and stability ontosight.aiwikipedia.org

Historical Perspectives and Evolution of Research on Iron-EDTA Systems

The journey of iron-EDTA research is intertwined with the broader history of coordination chemistry and the development of chelating agents.

Early Developments: The foundational work on EDTA was conducted by Gerold Schwarzenbach in the 1940s. wikipedia.org The synthesis of EDTA itself can be traced back to Ferdinand Munz in the early 1930s. nih.gov Initial research focused on understanding the fundamental principles of how these ligands form exceptionally strong and stable complexes with various metal ions, including Fe(II) and Fe(III). wikipedia.org

From Characterization to Application: Following the initial characterization, research quickly expanded to explore the practical applications of these stable complexes. In the 1950s, the use of EDTA in separating lanthanide metals by ion-exchange chromatography, a method perfected by F. H. Spedding and colleagues in 1954, showcased the utility of varying stability constants across a series of metals. wikipedia.org Around the same time, the development of other iron chelates, such as EDDHA (ethylenediamine-N,N'-bis(o-hydroxyphenyl)acetic acid), began, driven by the need for effective iron fertilizers in agriculture, particularly for alkaline soils. tandfonline.com Patents by Kroll et al. (1957) and Dexter et al. (1958) were milestones in the synthesis of these specialized iron chelators. tandfonline.com

Evolving Research Focus: Over the decades, the focus of research has evolved significantly. Early studies concentrated on synthesis and the determination of stability constants. acs.orgnih.gov Later research delved into the kinetics and mechanisms of reactions involving iron-EDTA, such as its oxidation by various agents and its role in catalysis. researchgate.net The oxidative breakdown of EDTA in the presence of Fe(III) has been a subject of detailed investigation. researchgate.net More recently, research has explored the environmental fate of aminopolycarboxylate chelates, their photodegradation, and their role in the mobility of metals in natural waters. nih.gov The development of advanced analytical techniques, such as capillary electrophoresis and electrospray ionization mass spectrometry, has enabled more precise studies of complex speciation and stability. nih.govacs.orgajrconline.org

The evolution of research on iron-EDTA systems reflects a progression from fundamental discovery to sophisticated application and environmental assessment, marking it as a compound of enduring scientific interest. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FeN2O8-2 B092044 Iron(II)-edta CAS No. 15651-72-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15651-72-6

Molecular Formula

C10H12FeN2O8-2

Molecular Weight

344.06 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+)

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4

InChI Key

JVXHQHGWBAHSSF-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2]

Isomeric SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2]

Other CAS No.

56174-59-5

Related CAS

14729-89-6 (di-hydrochloride salt)
21393-59-9 (dihydrogen)
56174-59-5 (di-ammonium)

Synonyms

EDTA Fe(II)
Fe(II)-EDTA
Fe(II)-EDTA, diammonium salt
Fe(II)-EDTA, dihydrogen
Fe(II)-EDTA, dipotassium salt
Fe(II)-EDTA, disodium salt
Fe(II)-EDTA, sodium-hydrogen salt
iron(II)-EDTA

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Iron Ii Edta Complexes

Preparation of Specific Oxidation States and Coordination Species

The primary goal in the synthesis of Fe(II)-EDTA is to ensure the iron remains in its +2 oxidation state. A common and direct method involves the reaction of a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), with a salt of EDTA, typically disodium (B8443419) EDTA (Na₂EDTA), in an aqueous solution. evitachem.comnih.gov To prevent the rapid oxidation of Fe(II) to Fe(III) by atmospheric oxygen, these preparations are often conducted under a protective, inert atmosphere, such as nitrogen. acs.org The dissolution of appropriate amounts of a ferrous salt like Mohr's salt (FeSO₄(NH₄)₂SO₄·6H₂O) and Na₂EDTA in deoxygenated water is a standard procedure. pjoes.compjoes.com

The coordination of the iron ion by EDTA is a key aspect of the complex's stability. In the Fe(II)-EDTA complex, the iron atom is typically coordinated by the four carboxylate groups and the two nitrogen atoms of the EDTA molecule, making EDTA a hexadentate ligand. researchgate.netcdnsciencepub.com This chelation prevents the iron from precipitating out of the solution. evitachem.com

However, the formation of different coordination species can occur. For instance, in the presence of nitric oxide (NO), Fe(II)-EDTA can form Fe(II)-EDTA-NO. pjoes.com The synthesis of this specific species involves bubbling NO gas through a prepared Fe(II)-EDTA solution. pjoes.compjoes.com

It is also important to note that while the focus is on Fe(II)-EDTA, the synthesis can sometimes lead to the presence of Fe(III)-EDTA, especially if oxidation occurs. google.com Some processes even start with ferric salts (Fe³⁺) and use a reducing agent to form the Fe(II) complex. iwaponline.com

Influence of Reaction Conditions on Complex Formation and Yield

The successful synthesis of Fe(II)-EDTA is highly dependent on carefully controlling various reaction conditions, including pH, temperature, and the molar ratio of reactants.

pH: The pH of the reaction medium is a critical factor influencing the formation and stability of the Fe(II)-EDTA complex. The synthesis is typically carried out in a pH range of 5 to 7 to facilitate the formation of the complex. evitachem.com Adjustments to the pH are often made using sodium hydroxide (B78521) or hydrochloric acid. evitachem.comnih.gov Research has shown that at a pH around 5.5, EDTA has a higher selectivity for Fe(III) over Fe(II), while at a pH greater than 7, it more selectively binds to Fe(II). rsc.org The stability of the chelated iron is pH-dependent, with Fe-EDTA remaining chelated up to a pH of about 6. ashs.org At very low pH values, the EDTA ligand can become protonated, which can hinder its ability to chelate the iron ion effectively. researchgate.net Conversely, at high pH values, there is a risk of precipitating iron hydroxides. nih.gov

Temperature: Temperature also plays a significant role in the synthesis. While some preparations are conducted at room temperature, others may involve heating. pjoes.comgoogle.com For instance, one patented process for making iron chelates involves heating the reaction mixture to between 85°C and 105°C to facilitate the dissolution of iron oxide. google.com However, higher temperatures can increase the rate of degradation of the aminopolycarboxylic acid. google.com In studies on the kinetics of the reaction of Fe(II)-EDTA with oxygen, experiments have been conducted at temperatures ranging from 298 K to 328 K (25°C to 55°C). acs.org The effect of temperature can also be linked to other factors, such as light, which can induce the photoreductive dissociation of Fe-EDTA chelates. researchgate.net

Reactant Ratios: The molar ratio of the iron salt to the EDTA chelating agent is another crucial parameter. Often, an equimolar amount of the ferrous salt and EDTA is used. evitachem.com However, in some procedures, a slight excess of EDTA is employed to ensure complete chelation of the iron ions. acs.org For example, a molar ratio of Fe to EDTA of 1:1.2 has been used. acs.org The initial concentrations of the reactants also impact the reaction kinetics and the final yield of the complex. acs.org

The following interactive data table summarizes various synthetic approaches for Fe(II)-EDTA, highlighting the influence of different reaction conditions.

Iron SourceChelating AgentpHTemperatureKey FindingsReference
Ferrous Sulfate (FeSO₄)Disodium EDTA (Na₂EDTA)5-7Not specifiedDirect reaction method, pH adjustment is crucial for complex formation. evitachem.com
Ferrous Ammonium Sulfate (FeSO₄(NH₄)₂SO₄·6H₂O)Disodium EDTA (Na₂EDTA)~730°CUsed for preparing solutions for spectrophotometric determination. pjoes.com
Iron(II) Chloride (FeCl₂·4H₂O)Disodium EDTA (Titriplex)5-8298-328 KHandled under a nitrogen atmosphere to prevent oxidation. The reaction is second order in iron chelate. acs.org
Iron Oxide (Fe₃O₄)Ethylenediaminetetraacetic acid (EDTA)Initial NH₃/EDTA mole ratio 1-1.5, final pH 885-105°CProcess designed to minimize foaming and sludge formation. Involves a final oxidation step to convert any remaining Fe²⁺ to Fe³⁺. google.com
Ferrous Sulfate (FeSO₄)Tetrasodium EDTA (Na₄EDTA)Adjusted with NaOH and HClNot specifiedFreshly prepared solution for studies on NO removal. nih.gov

Coordination Chemistry and Structural Elucidation of Iron Ii Edta Complexes

Ligand Coordination Modes and Metal Chelation Properties

The formation and structure of the Iron(II)-EDTA complex are governed by the powerful chelating ability of the EDTA ligand. EDTA is a polyamino-polycarboxylic acid that can bind to a metal cation through its two nitrogen atoms and four carboxylate groups. wikipedia.org

The EDTA⁴⁻ anion typically functions as a hexadentate ("six-toothed") ligand, coordinating to a central metal ion via two amine nitrogens and four carboxylate oxygens. wikipedia.orgpurdue.eduevitachem.com However, in the case of the this compound complex, X-ray crystal structure analysis has revealed a seven-coordinate structure. oup.comoup.com In this arrangement, the EDTA ligand is hexadentate, and a single water molecule occupies the seventh coordination site of the iron center. oup.comoup.comacs.org The resulting anionic complex is commonly expressed by the formula [Fe(II)(edta)(H₂O)]²⁻. acs.org This seven-coordination is a critical feature that influences the complex's reactivity. oup.comoup.com

In solution, the [Fe(II)(edta)(H₂O)]²⁻ complex is not static but exhibits dynamic stereochemical behavior. Nuclear Magnetic Resonance (NMR) studies have clarified that the complex undergoes a Δ,Λ-isomerization process. figshare.comresearchgate.netnih.gov This isomerization involves the rapid rearrangement of the chelate ligand, leading to an interconversion between the in-plane (IP) and out-of-plane (OP) positions of the acetate (B1210297) arms of the EDTA ligand. acs.orgfigshare.comacs.org This dynamic process is a key aspect of the complex's stereochemistry in the solution state.

Solution-State Structure and Dynamics of [Fe(II)(edta)(H₂O)]²⁻

The behavior of the this compound complex in aqueous solution is characterized by significant structural dynamics, which are heavily influenced by interactions with the solvent. acs.orgfigshare.comnih.gov A combination of multinuclear (¹H, ¹³C, and ¹⁷O) NMR experiments, including variable-temperature and high-pressure techniques, has been instrumental in elucidating its solution-state structure and dynamic processes. figshare.comresearchgate.netnih.gov

A crucial aspect of the reactivity of [Fe(II)(edta)(H₂O)]²⁻ is the lability of the coordinated water molecule. oup.comacs.org The kinetics of the exchange between this coordinated water molecule and the bulk water solvent have been studied in detail. The water molecule in the seventh coordination site is strongly labilized, with a water-exchange rate constant (k_ex) of (2.7 ± 0.1) × 10⁶ s⁻¹ at 298.2 K. figshare.comnih.govacs.org

The mechanism of this exchange has been elucidated through high-pressure NMR studies. The activation parameters, particularly the positive activation volume (ΔV≠), provide clear evidence for a dissociatively activated interchange (I_d) mechanism. acs.orgfigshare.comnih.gov In this mechanism, the rate-determining step is characterized by the dissociation of the Fe-OH₂ bond, where the departing water molecule has significantly left the first coordination sphere as the entering water molecule approaches.

Activation ParameterValueSource
ΔH≠ (Enthalpy of Activation)43.2 ± 0.5 kJ mol⁻¹ figshare.com, researchgate.net, nih.gov
ΔS≠ (Entropy of Activation)+23 ± 2 J K⁻¹ mol⁻¹ figshare.com, researchgate.net, nih.gov
ΔV≠ (Volume of Activation)+8.6 ± 0.4 cm³ mol⁻¹ figshare.com, researchgate.net, nih.gov
k_ex (Rate Constant at 298.2 K)(2.7 ± 0.1) × 10⁶ s⁻¹ figshare.com, nih.gov, acs.org

The dynamic nature of the [Fe(II)(edta)(H₂O)]²⁻ complex in solution also includes conformational changes of the EDTA ligand itself. As part of the Δ,Λ-isomerization process, a fast rearrangement of the chelate ligand occurs, which interconverts the in-plane and out-of-plane acetate groups. acs.org Furthermore, acetate scrambling has been observed in studies of related nitrosyl complexes, suggesting complex conformational dynamics for the coordinated EDTA ligand. figshare.comresearchgate.netnih.gov The rate of these conformational changes is influenced by solvent interactions. acs.org

Thermodynamic Stability and Kinetic Lability of this compound Complexes

The this compound complex is characterized by both high thermodynamic stability and significant kinetic lability. This combination is central to its chemical behavior, such as its role in redox reactions and industrial applications. acs.orgnih.gov

The thermodynamic stability is quantified by its formation constant (also known as a stability constant), which reflects the strength of the interaction between the Fe²⁺ ion and the EDTA⁴⁻ ligand. The complex is highly stable, which allows EDTA to effectively sequester iron ions in solution. ontosight.ai The formation constant (K_f) for the Fe(II)-EDTA chelate is 2.1 x 10¹⁴ M⁻¹, which corresponds to a logarithmic stability constant (log K_f) of 14.32. chegg.comnih.gov

Despite this high thermodynamic stability, the complex is kinetically labile. oup.comoup.com This lability is primarily due to the weakly bound water molecule in the seventh coordination position. oup.comoup.com The rapid substitution of this water molecule is the initial step in many reactions involving the complex, including its oxidation by molecular oxygen. acs.orgacs.org The rate of electron transfer in redox processes involving the complex can be significantly influenced by the rate of this initial substitution step. nih.gov The kinetic lability allows the complex to react quickly, for example, in the reversible binding of nitric oxide (NO). acs.orgoup.com

ComplexFormation Constant (K_f)Log K_fSource
[Fe(II)(edta)]²⁻2.1 x 10¹⁴14.32 chegg.com, nih.gov
[Fe(III)(edta)]⁻1.3 x 10²⁵25.1 laboratorynotes.com, chegg.com

Determination of Stability Constants (e.g., Comparison with Iron(II)-NTA)

The stability of the this compound complex is a critical aspect of its coordination chemistry, often quantified by its stability constant (log K). This value indicates the strength of the association between the ferrous ion (Fe²⁺) and the ethylenediaminetetraacetic acid (EDTA) ligand. A higher stability constant signifies a more stable complex.

Research indicates that the stability constant (log K) for Fe(II)-EDTA is 14.3. researchgate.net This is significantly higher than the stability constants for iron complexed with other ligands under similar conditions. For instance, studies comparing the conditional stability constants (log Kcond) of various Fe(III) complexes at a neutral pH of 6.5 found that Fe(III)-EDTA had a log Kcond of 7.08, which was considerably greater than that of Fe(III)-NTA (nitrilotriacetic acid) at 4.67. nih.gov Although this data is for Fe(III), it illustrates the superior chelating strength of EDTA compared to NTA. The stability constant for Fe(III)-EDTA is even higher, at 25.7. researchgate.net The stability constant for NTA complexes is generally 2 to 3 units smaller than that of EDTA complexes. researchgate.net

The strong binding affinity of EDTA for iron is attributed to its ability to form multiple coordinate bonds with the metal ion, effectively sequestering it. usda.gov This high stability is crucial for its applications, such as in agriculture, where it helps to keep iron soluble and available for plant uptake. usda.govwikipedia.org

Interactive Data Table: Comparison of Stability Constants

CompoundStability Constant (log K)IonpH (if specified)
This compound14.3 researchgate.netFe²⁺
Iron(III)-EDTA25.7 researchgate.netFe³⁺
Iron(III)-EDTA7.08 (log Kcond) nih.govFe³⁺6.5 nih.gov
Iron(III)-NTA4.67 (log Kcond) nih.govFe³⁺6.5 nih.gov

Factors Influencing Complex Dissociation and Iron Release (e.g., pH, competing ligands)

The dissociation of the this compound complex and the subsequent release of ferrous ions are influenced by several environmental factors, most notably pH and the presence of competing ligands.

pH: The stability of the Fe-EDTA complex is highly dependent on pH. The complex is most stable within a pH range of 4.0 to 6.3. usda.gov Outside of this range, its stability decreases. cuttingedgesolutions.com In acidic conditions (pH < 4), the EDTA ligand becomes protonated, reducing its ability to chelate the iron ion and leading to the release of Fe²⁺. evitachem.com Conversely, in alkaline environments (pH > 6.5), the efficacy of EDTA as a chelating agent for iron diminishes significantly. cuttingedgesolutions.comashs.org As the pH becomes more alkaline, hydroxide (B78521) ions (OH⁻) increase in concentration and compete with EDTA for the complexation of iron, leading to the formation of iron-hydroxide complexes. researchgate.net This competition weakens the Fe-EDTA bonds and increases the rate of dissociation. researchgate.net In seawater, the dissociation constant of Fe-EDTA was observed to increase by 600-fold between pH 7.7 and 9.0, largely due to the formation of mixed EDTA-hydroxy chelates which have more rapid dissociation kinetics. researchgate.net

Competing Ligands: The presence of other chelating agents or metal ions can also influence the stability of the this compound complex. Other ligands in the solution can compete with EDTA for binding to the iron ion. If a competing ligand forms a more stable complex with Fe²⁺ than EDTA, it can displace EDTA from the coordination sphere. Similarly, other metal cations that form stable complexes with EDTA, such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), can compete with iron for the EDTA ligand. bibliotekanauki.pl This competitive complexation can lead to a significant change in iron speciation, particularly in neutral to weakly alkaline solutions, and may result in the precipitation of iron compounds if there is insufficient EDTA to bind all the available iron. bibliotekanauki.pl

Other Factors:

Light: Photodegradation can occur when Fe-EDTA complexes are exposed to light, leading to the loss of both the complex and soluble iron. usda.govresearchgate.net This process involves the photo-reductive dissociation of the complex. researchgate.net

Displacement Reactions Involving this compound (e.g., Zinc(II)-mediated Iron Displacement)

Displacement reactions involving the this compound complex are a key aspect of its chemistry, particularly in biological and environmental systems. These reactions occur when another metal ion with a sufficiently high affinity for EDTA displaces the iron from the complex.

A notable example is the displacement of iron by zinc(II) ions. Although the stability constant for Fe(III)-EDTA (log K = 25.1) is much larger than that for Zn(II)-EDTA (log K = 16.50), cyclic voltammetry experiments have shown that Zn²⁺ can displace Fe(III) from the EDTA complex. nih.govresearchgate.net This displacement is facilitated by the hydrolysis of Fe(III). nih.govresearchgate.net When Fe(III) hydrolysis products are considered, models show that Zn²⁺ can achieve approximately 90% displacement of iron from EDTA at a 1:1 molar ratio at pH 7.4. nih.govresearchgate.net This suggests that under physiological conditions, zinc can effectively "push" iron out of the EDTA complex. nih.gov

In more complex systems, the presence of other divalent cations like Ca²⁺ and Mg²⁺, which also form stable complexes with EDTA, can lead to competitive complexation reactions. bibliotekanauki.pl These reactions can alter the speciation of iron in neutral and weakly alkaline solutions. bibliotekanauki.pl If the concentration of competing cations is high enough, it can lead to a deficit of EDTA available to chelate iron, potentially causing the precipitation of sparingly soluble iron compounds. bibliotekanauki.pl

The study of these displacement reactions is crucial for understanding the bioavailability of iron in various environments and the potential interactions of this compound with other metal ions.

Reactivity, Electron Transfer, and Fundamental Reaction Mechanisms of Iron Ii Edta

Kinetics and Mechanisms of Oxidation by Molecular Oxygen

The reaction between iron(II)-ethylenediaminetetraacetic acid, commonly referred to as Fe(II)-EDTA, and molecular oxygen is a complex process that has been the subject of detailed mechanistic studies. Spectroscopic evidence supports a multistep mechanism for this interaction in aqueous solutions. acs.org This process involves initial ligand substitution followed by electron-transfer reactions. acs.org

The oxidation of Fe(II)-EDTA by molecular oxygen proceeds through a detailed four-step mechanism, particularly in the presence of an excess of the Fe(II) chelate. acs.org

The proposed pathway is as follows:

Formation of an oxygenated complex: The initial step involves a substitution-controlled reaction where the aquated Fe(II)-EDTA complex, [Fe(II)(edta)H₂O]²⁻, reacts with molecular oxygen (O₂) to form an intermediate complex, [Fe(II)(edta)O₂]²⁻. acs.org

Inner-sphere electron transfer: An electron is then transferred from the iron center to the coordinated oxygen, resulting in the formation of a transient Fe(III)-superoxo species. acs.org

Dimerization: This superoxo species subsequently reacts with a second [Fe(II)(edta)H₂O]²⁻ molecule. This step involves another substitution and electron transfer, leading to the formation of a peroxo-bridged dimeric species, [Fe(III)(edta)−O₂²⁻−Fe(III)(edta)]⁴⁻. acs.orgacs.org

Decomposition: The final step is the rapid decomposition of the peroxo-bridged dimer, which yields two molecules of the monomeric Fe(III)-EDTA complex, [Fe(III)(edta)]⁻, and hydrogen peroxide (H₂O₂). acs.org The hydrogen peroxide produced in this step can then rapidly react with any remaining Fe(II)-EDTA. acs.org

The kinetics of the oxidation of Fe(II)-EDTA by molecular oxygen are influenced by the concentrations of the reactants. Studies have shown that the reaction order with respect to Fe(II)-EDTA can vary depending on its concentration. researchgate.net At lower concentrations (below 10 mM), the reaction is typically first-order in Fe(II)-EDTA. researchgate.net However, at higher concentrations, which are often relevant in industrial applications, the reaction becomes second-order with respect to the iron chelate. researchgate.netacs.org

Across various conditions, the reaction is consistently found to be first-order with respect to molecular oxygen. researchgate.netacs.orgdepauw.edu Therefore, under conditions of higher Fe(II)-EDTA concentrations (e.g., 15-60 mol/m³), the rate law for the reaction can be expressed as:

Rate = k[Fe(II)EDTA]²[O₂] acs.org

This rate law indicates that the reaction rate is significantly influenced by the concentration of the iron chelate, a factor that is critical for process design and optimization in applications utilizing this reaction.

The rate of oxidation of Fe(II)-EDTA by molecular oxygen is sensitive to several environmental factors, including pH, temperature, and ionic strength.

pH: The kinetic constant of the oxidation reaction is largely independent of pH in the range of 5 to 8. researchgate.netacs.org However, at lower pH values, the presence of CO₂ can reduce the pH of the solution, leading to the oxidation of Fe²⁺ to Fe³⁺, which in turn decreases the efficiency of processes that rely on the Fe(II) state. acs.org In some contexts, the oxidation is reported to be fastest near a pH of 3. researchgate.net

Temperature: The reaction rate increases with temperature. The temperature dependence of the kinetic constant (k₁₂) at a pH of 7 with no salt addition can be described by the following Arrhenius-type expression: k₁₂ = 5.3 × 10³ e⁻⁴⁰⁹⁸/ᵀ m⁶/(mol²·s) researchgate.netacs.org This indicates a positive correlation between temperature and the reaction rate.

Ionic Strength: An increase in ionic strength has been shown to accelerate the oxidation rate. For instance, the addition of sodium chloride (NaCl) at a concentration of 15 kg/m ³ was found to increase the kinetic constant by approximately 35% at a temperature of 328 K. researchgate.netacs.org

Effect of Environmental Parameters on Fe(II)-EDTA Oxidation Rate
ParameterEffect on RateNoteworthy Details
pHLargely independent in the 5-8 range. researchgate.netacs.orgOxidation can be fastest around pH 3. researchgate.net
TemperatureIncreases with temperature.Follows an Arrhenius-type relationship. researchgate.netacs.org
Ionic StrengthIncreases with ionic strength.A NaCl concentration of 15 kg/m³ can increase the rate constant by about 35%. researchgate.netacs.org

Fenton-Type Chemistry and Hydroxyl Radical Generation Mediated by Fe(II)-EDTA

Fe(II)-EDTA is a key component in Fenton-type reactions, which are utilized for their ability to generate highly reactive hydroxyl radicals (•OH). acs.orgsemanticscholar.org This chemistry is particularly relevant in applications such as protein oxidative footprinting and the degradation of organic pollutants. acs.orgnih.gov

The Fenton reaction describes the production of hydroxyl radicals through the Fe(II)-EDTA-mediated catalytic degradation of hydrogen peroxide (H₂O₂). acs.orgnih.gov In this process, Fe(II)-EDTA reacts with H₂O₂ to generate •OH. frontiersin.org This reaction is a cornerstone of various advanced oxidation processes. conicet.gov.ar The presence of EDTA can enhance the efficacy of the Fenton system, particularly at near-neutral pH, by keeping iron in a soluble, reactive form. mdpi.com

It has been reported that under specific solution conditions, the hydroxyl radical is the sole product of the reaction between Fe(II)-EDTA and H₂O₂. acs.orgnih.gov The efficiency of this catalytic cycle can, however, be influenced by the concentration of EDTA. An excess of EDTA can inhibit the decomposition of H₂O₂. mdpi.com

The generation of hydroxyl radicals via the Fe(II)-EDTA system is particularly significant at circumneutral pH (around 7), a condition relevant to many biological and environmental systems. frontiersin.org While the traditional Fenton reaction is most efficient at acidic pH (around 3-4), the complexation of iron by EDTA allows for the generation of hydroxyl radicals over a much wider pH range. mdpi.com

At circumneutral pH, uncomplexed Fe(II) reacts with H₂O₂ to produce species other than the hydroxyl radical. frontiersin.orgscu.edu.au However, when iron is complexed with ligands such as EDTA, the reaction with H₂O₂ has been shown to yield hydroxyl radicals as the sole product. frontiersin.orgscu.edu.auresearchgate.net This suggests that the presence of the EDTA ligand is crucial for directing the reaction pathway towards •OH production at higher pH levels. frontiersin.orgscu.edu.au

Kinetic modeling has been employed to confirm that •OH is indeed the primary product in the Fe(II)EDTA-H₂O₂ system under these conditions. frontiersin.orgresearchgate.net The mechanism involves the reaction of the Fe(II)-EDTA complex with hydrogen peroxide, leading to the formation of the highly oxidizing hydroxyl radical.

Hydroxyl Radical Production by Fe(II)-EDTA
ConditionReactantsPrimary ProductSignificance
Acidic to Circumneutral pHFe(II)-EDTA + H₂O₂Hydroxyl Radical (•OH) frontiersin.orgscu.edu.auEDTA enables •OH generation over a broad pH range. mdpi.com
Circumneutral pHUncomplexed Fe(II) + H₂O₂Species other than •OH frontiersin.orgscu.edu.auHighlights the critical role of EDTA in directing the reaction pathway.

Reactions with Nitric Oxide and Nitrogen Oxides

The interaction of Iron(II)-EDTA with nitric oxide (NO) is a critical aspect of its chemistry, particularly in the context of flue gas treatment and biological systems. This section explores the formation and stability of the resulting adduct and the photochemical processes that influence its behavior.

Formation and Stability of Fe(II)EDTA-NO Adducts

This compound readily reacts with nitric oxide in aqueous solutions to form a stable nitrosyl complex, designated as [Fe(II)EDTA-NO]²⁻. This reaction is a key principle in wet scrubbing technologies designed to remove nitrogen oxides (NOx) from industrial emissions. The formation of this adduct involves the binding of the NO molecule to the ferrous iron center of the chelated complex.

Computational studies using Density Functional Theory (DFT) have shown that in the [Fe(II)(edta)(NO)]²⁻ complex, the iron center is six-coordinated, with one of the EDTA carboxylate groups remaining unbound nih.gov. The bond between the iron and the nitrosyl group (Fe-NO) is notably short, indicating a strong interaction, which is further enhanced by a charge shift that results in a formulation closer to Fe(III)NO nih.gov.

The stability of the Fe(II)EDTA-NO adduct is influenced by several factors, most notably temperature. Higher temperatures tend to weaken the stability of the complex, which is a crucial consideration for its application in industrial processes where temperature control is necessary for efficient and continuous denitrification nih.gov. In contrast, the corresponding Iron(III) complex, [Fe(III)(edta)(NO)]⁻, exhibits low stability due to a calculated weak Fe-NO bond nih.gov.

The presence of other species in the solution can also affect the formation and stability of the adduct. For instance, sulfite ions (SO₃²⁻), formed from the dissolution of sulfur dioxide (SO₂), can complex with Fe(II)EDTA to form Fe(II)EDTA(SO₃²⁻). This species has been shown to have an even stronger complexing ability for NO than Fe(II)EDTA itself nih.gov.

Photochemical Processes in Nitric Oxide Release and Redox Cycling

The Fe(II)EDTA-NO adduct is photochemically active. Upon irradiation with light, the Fe-NO bond can be cleaved, leading to the release of nitric oxide. This process is of interest for potential applications in controlled NO delivery. The electronic structure of the [Fe(edta)(NO)]²⁻ complex, as revealed by calculations, shows that excitation at different wavelengths can lead to different dissociation pathways nih.gov.

Excitation in the low and medium energy bands, which are primarily of π(NO)/d→d/π(NO) character, favors the homolytic cleavage of the Fe-NO bond, resulting in the dissociation of a neutral NO molecule nih.gov. Conversely, excitation in the high-energy band, which involves transitions from nitrogen and oxygen lone pairs to the metal d and nitrosyl π(NO)* orbitals, promotes heterolytic cleavage nih.gov.

These photochemical processes weaken the Fe-NO bond, and the outcome of the dissociation can be influenced by the pH of the solution. This allows for the possibility of controlling the release of NOx species (either neutral NO or NO⁻) through the combined stimuli of light and pH nih.gov. For example, irradiation of the [Fe(edta)(NO)]²⁻ complex can lead to the alternative release of NO in acidic solutions or N₂O in alkaline solutions nih.gov. This dual control mechanism highlights the potential for designing sophisticated systems for gas release and redox cycling.

Ligand Transformation and Degradation Pathways (e.g., Iron(III)-catalyzed oxidation of EDTA)

At elevated temperatures (above 100 °C), Iron(III) can oxidize the coordinated EDTA molecule even in the absence of molecular oxygen cdnsciencepub.comcdnsciencepub.comresearchgate.net. This reaction proceeds via an internal electron transfer process from the EDTA ligand to the Fe(III) center, resulting in the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand cdnsciencepub.com.

The primary product of this oxidation is ethylenediaminetriacetic acid (EDTA-3A) cdnsciencepub.comcdnsciencepub.comresearchgate.net. The reaction is stoichiometric, and other by-products have not been detected by various analytical methods cdnsciencepub.comcdnsciencepub.comresearchgate.net. The rate of this reaction is directly proportional to the concentration of Fe(III) and inversely proportional to the pH of the solution cdnsciencepub.comcdnsciencepub.comresearchgate.net. For instance, at 125 °C, the half-life of Fe(III) in the presence of excess EDTA is approximately 3 hours at a pH of 9.3, but this increases significantly to over 70 hours at a pH of 5.4 cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Research has identified the hydrolyzed species, Fe(OH)EDTA, as the reactive intermediate in this degradation process cdnsciencepub.com. The reaction has a significant activation energy of 28.6 kcal/mol cdnsciencepub.comcdnsciencepub.comresearchgate.net.

In the presence of molecular oxygen, iron can act as a catalyst for the quantitative oxidation of EDTA to ethylenediaminetriacetic acid cdnsciencepub.comcdnsciencepub.comresearchgate.net. This catalytic process regenerates the Fe(III) species, allowing for continuous degradation of the EDTA ligand.

The table below summarizes the key parameters influencing the Iron(III)-catalyzed oxidation of EDTA.

ParameterInfluence on Reaction RateResearch Finding
Temperature Increases with temperatureReaction occurs at temperatures above 100 °C. cdnsciencepub.comcdnsciencepub.comresearchgate.net
pH Decreases with increasing pH (inversely proportional)Half-life is ~3h at pH 9.3 and >70h at pH 5.4 (at 125 °C). cdnsciencepub.comcdnsciencepub.comresearchgate.net
Fe(III) Concentration Increases with increasing Fe(III) concentration (directly proportional)The rate is directly proportional to the concentration of the Fe(III) species. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Oxygen Enables catalytic oxidationIn the presence of O₂, iron catalyzes the quantitative oxidation of EDTA. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Iron Ii Edta Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for examining the behavior of Iron(II)-EDTA in solution. It provides a non-invasive means to probe the molecular structure, dynamic processes, and interactions with the solvent environment.

¹H, ¹³C, and ¹⁷O NMR for Structural and Dynamic Characterization

The paramagnetic nature of the high-spin Fe(II) ion in the [Fe(II)(EDTA)(H₂O)]²⁻ complex significantly impacts its NMR spectra. acs.orgnih.gov The unpaired electrons cause substantial paramagnetic shifts and broadening of the resonance signals for the protons (¹H) and carbon atoms (¹³C) of the EDTA ligand. acs.orgnih.gov This broadening can make direct observation of these signals difficult. nih.gov

Despite these challenges, ¹H and ¹³C NMR have been successfully used to clarify the solution structure and dynamics of the complex. acs.orgnih.gov These studies have shown that the complex undergoes an isomerization process involving the interconversion of in-plane and out-of-plane acetate (B1210297) groups. acs.orgnih.gov

¹⁷O NMR is particularly effective for studying the water molecule coordinated to the iron center. acs.orgresearchgate.net The paramagnetic effect of the Fe(II) ion on the ¹⁷O nucleus of the bulk water is used to study the water-exchange reaction. acs.orgnih.gov The resonance of the oxygen in the coordinated water molecule is significantly affected by its proximity to the paramagnetic iron, allowing for direct characterization of its exchange dynamics. acs.org

High-Pressure NMR for Water Exchange Mechanism Elucidation

High-pressure NMR techniques are instrumental in determining the intimate mechanism of water exchange between the [Fe(II)(EDTA)(H₂O)]²⁻ complex and the surrounding solvent. acs.orgnih.gov By studying the reaction under varying pressures (up to 200 MPa), scientists can determine the activation volume (ΔV‡), a key parameter that sheds light on the transition state of the exchange process. acs.org

For the Fe(II)-EDTA complex, the water exchange rate constant at 298.2 K is (2.7 ± 0.1) × 10⁶ s⁻¹. acs.orgnih.gov The activation parameters have been determined as follows:

ΔH‡ (Activation Enthalpy): 43.2 ± 0.5 kJ mol⁻¹ acs.orgnih.gov

ΔS‡ (Activation Entropy): +23 ± 2 J K⁻¹ mol⁻¹ acs.orgnih.gov

ΔV‡ (Activation Volume): +8.6 ± 0.4 cm³ mol⁻¹ acs.orgnih.gov

A positive activation volume strongly indicates a dissociatively activated interchange (Id) mechanism. acs.orgnih.gov This means that the rate-determining step of the water exchange is the breaking of the bond between the Fe(II) ion and the coordinated water molecule. acs.org

Table 1: Water Exchange Kinetic Parameters for [Fe(II)(EDTA)(H₂O)]²⁻

Parameter Value Mechanism
kex (298.2 K) (2.7 ± 0.1) × 10⁶ s⁻¹ acs.org Dissociative Interchange (Id) acs.orgnih.gov
ΔH‡ 43.2 ± 0.5 kJ mol⁻¹ acs.orgnih.gov
ΔS‡ +23 ± 2 J K⁻¹ mol⁻¹ acs.orgnih.gov

NMR Relaxation Properties of Iron-EDTA Derivatives

The paramagnetic properties of iron complexes with EDTA derivatives have been studied, particularly in the context of their potential as Magnetic Resonance Imaging (MRI) contrast agents. While much of this research focuses on Fe(III) complexes due to their higher relaxivity, the principles are relevant to Fe(II)-EDTA. acs.orgrsc.orgrsc.org The efficiency of a paramagnetic complex in enhancing the relaxation rates of water protons is quantified by its relaxivity (r₁).

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman methods, is used to probe the bonding and structure of the this compound complex by examining the vibrational modes of its constituent chemical bonds.

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Complexation Analysis

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are valuable techniques for analyzing the complexation of EDTA with metal ions, often on solid surfaces. researchgate.netacs.org These reflectance methods offer improved band resolution and minimize interference from the sample matrix compared to traditional transmission FTIR. researchgate.netacs.org

ATR-FTIR is particularly useful for in-situ analysis of the solid-liquid interface. researchgate.net It has been used to study the adsorption of EDTA onto iron oxide surfaces, allowing researchers to monitor the formation of surface complexes by observing changes in the vibrational bands of the ligand. researchgate.net DRIFTS is well-suited for the analysis of powdered solid samples, providing insights into the coordination between EDTA and iron-containing minerals. mdpi.com

Spectral Assignments of Carboxyl and Amine Vibrational Modes

The coordination of the EDTA ligand to an Fe(II) ion causes characteristic shifts in its IR and Raman spectra. The most diagnostic spectral region is that of the carboxylate (COO⁻) stretching vibrations.

Upon complexation, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate groups shift. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a key indicator of the coordination mode. For the monomeric complex Na[Fe(III)EDTA(H₂O)], which serves as a useful comparison, the Δν value is 254 cm⁻¹. conicet.gov.ar This value is higher than that observed for uncoordinated, ionic carboxylate groups, which is consistent with a monodentate coordination of the carboxylate arms to the iron center. conicet.gov.ar In the IR spectrum of Fe(III)-EDTA complexes, the asymmetric stretching vibration is typically found around 1600 cm⁻¹. conicet.gov.ar

Vibrations associated with the C-N bonds of the amine groups and the Fe-O and Fe-N bonds (usually found at lower frequencies) also provide evidence of complex formation. conicet.gov.ar

Table 2: Representative Infrared Spectral Assignments for a Monomeric Fe-EDTA Complex

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Asymmetric Carboxyl Stretch (νₐₛ(COO⁻)) ~1600
Symmetric Carboxyl Stretch (νₛ(COO⁻)) ~1346

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Speciation and Kinetics

UV-Vis spectrophotometry is a fundamental tool for investigating Fe(II)-EDTA complexes, offering insights into their concentration, speciation, and reaction kinetics.

Determination of Fe(II)EDTA, Fe(III)EDTA, and Fe(II)EDTA-NO Concentrations

The concentrations of Fe(II)EDTA, its oxidized form Fe(III)EDTA, and the nitric oxide adduct Fe(II)EDTA-NO can be determined using UV-Vis spectrophotometry. While Fe(II)EDTA and Fe(III)EDTA solutions are nearly colorless at low concentrations, Fe(II)EDTA-NO exhibits a distinct dark green color. pjoes.com This characteristic allows for the direct spectrophotometric determination of Fe(II)EDTA-NO. pjoes.com

The optimal wavelength for measuring Fe(II)EDTA-NO has been identified as 438 nm, where the interference from Fe(II)EDTA and Fe(III)EDTA is minimal. pjoes.com The determination is most accurate within a pH range of 5.23 to 8.07. pjoes.com For the quantification of Fe(II)EDTA and total iron (which includes both Fe(II)EDTA and Fe(III)EDTA), a colorimetric method involving 1,10-phenanthroline (B135089) is often employed. pjoes.comnih.gov This method relies on the formation of a colored complex with Fe(II) at 510 nm. nih.govajrconline.org To determine total iron, a reducing agent like hydroxylamine (B1172632) hydrochloride is used to convert all Fe(III)EDTA to Fe(II)EDTA before the addition of the colorimetric reagent. pjoes.comresearchgate.net

A summary of the spectrophotometric determination methods is presented in the table below.

SpeciesMethodWavelength (nm)Key Conditions
Fe(II)EDTA-NO Direct Spectrophotometry438pH 5.23 - 8.07 pjoes.com
Fe(II)EDTA 1,10-Phenanthroline Colorimetric510pH ~5, 20 min reaction time pjoes.com
Total Iron (Fe(II)EDTA + Fe(III)EDTA) Reduction followed by 1,10-Phenanthroline Colorimetric510Reduction of Fe(III) to Fe(II) pjoes.comresearchgate.net

Application in Reaction Monitoring and Kinetic Rate Determination

UV-Vis spectrophotometry is instrumental in monitoring the progress of reactions involving Fe(II)-EDTA and determining their kinetic rates. By tracking the change in absorbance of a reactant or product over time at a specific wavelength, the reaction rate can be quantified. thermofisher.com This technique has been applied to study the kinetics of various reactions, such as the reduction of Fe(III) complexes by cytochromes, where the oxidation of the cytochrome is monitored by the decrease in its absorbance at 552 nm. nih.gov

For instance, in Fenton-like reactions, the degradation of a dye can be followed spectrophotometrically to determine the reaction kinetics. researchgate.net The rate constant of a reaction can be determined by analyzing the concentration-time data, which can be derived from the absorbance measurements using the Beer-Lambert law. thermofisher.com This approach allows for the investigation of reaction orders and the influence of various parameters, such as reactant concentrations and temperature, on the reaction rate. thermofisher.comresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of the Fe(II)EDTA/Fe(III)EDTA couple. CV provides information about the redox potentials and the reversibility of the electron transfer process.

The Fe(II)EDTA/Fe(III)EDTA redox couple exhibits reversible or quasi-reversible behavior in aqueous solutions. rsc.org The half-wave potential (E₁/₂) of this couple is a key parameter that reflects the relative stability of the oxidized and reduced forms. At a pH of 2.7, the cyclic voltammogram of a Fe(II)-EDTA solution shows a reversible redox wave with the oxidation of Fe(II) to Fe(III) starting at 0.20 V versus the Reversible Hydrogen Electrode (RHE) and the reduction of Fe(III) to Fe(II) beginning at 0.35 V vs. RHE. mdpi.com

The redox potential of the Fe-EDTA complex is pH-dependent. In the pH range of 3.8 to 6.8, the half-wave potential remains constant at approximately -110 mV versus a silver/silver chloride (Ag/AgCl) electrode, indicating that the electrochemical process solely involves the oxidation and reduction of the Fe-EDTA complexes. researchgate.netresearchgate.net However, at pH values above 6.8, the potential shifts to more negative values due to the hydrolysis of the Fe(III)EDTA complex. researchgate.net Conversely, in the low pH range (below 3.8), the formal potential decreases significantly with each pH unit. researchgate.net

The table below summarizes the redox potentials of the Fe(II)EDTA/Fe(III)EDTA couple under different conditions.

pH RangeE₁/₂ (vs. Ag/AgCl)E₁/₂ (vs. NHE)Observations
2.7 -+108 mV (for [Fe(EDTA)]⁻)Reversible redox wave observed. rsc.orgmdpi.com
3.8 - 6.8 ~ -110 mV-Near Nernstian reversibility. researchgate.netresearchgate.net
> 6.8 Shifts to more negative values-Attributed to hydrolysis of Fe(III)EDTA. researchgate.net
< 3.8 Decreases by 130 mV per pH unit-Dependent on EDTA concentration. researchgate.net

Note: NHE refers to the Normal Hydrogen Electrode.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Fe(II) or Fe(III) intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize paramagnetic species, which are molecules or ions with unpaired electrons. nih.gov This makes it particularly valuable for studying iron complexes, as both Fe(II) (in its high-spin state) and Fe(III) are paramagnetic. nationalmaglab.org

EPR spectroscopy can provide detailed information about the electronic structure and the local environment of the iron center in Fe-EDTA complexes. acs.org For instance, in studies of the Fe(III)−EDTA−peroxide complex, EPR spectroscopy revealed a high-spin ferric center with a negative zero-field splitting. acs.org The technique is also instrumental in identifying and characterizing paramagnetic intermediates that may form during reactions involving Fe(II)-EDTA.

In the context of oxidative stress studies, EPR has been used to detect the ascorbyl free radical, the formation of which can be influenced by the presence of the Fe³⁺/EDTA complex. nih.gov The intensity of the EPR signal can be correlated with the concentration of the paramagnetic species, allowing for quantitative analysis. esr.hu Furthermore, by analyzing the EPR spectra at different temperatures and orientations, detailed information about the spin state and magnetic interactions within the complex can be obtained. researchgate.net

Mass Spectrometry in Fe(II)-EDTA Mediated Oxidative Footprinting Applications

Mass spectrometry (MS) has become an indispensable tool in conjunction with Fe(II)-EDTA mediated oxidative footprinting to study the structure and interactions of biomolecules like proteins and nucleic acids. acs.orgresearchgate.netnih.govnih.govgnxtech.comportlandpress.com This technique, often referred to as hydroxyl radical footprinting, utilizes the Fenton reaction, where Fe(II)-EDTA catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov

These hydroxyl radicals can covalently modify solvent-accessible residues on the surface of a protein. portlandpress.com By comparing the modification patterns of a protein in its free state versus in a complex with another molecule, researchers can identify the binding interfaces or "footprints". researchgate.net The modified proteins are then typically digested into smaller peptides, which are analyzed by mass spectrometry to identify the specific sites of oxidation. gnxtech.com

This approach provides residue-level resolution of solvent accessibility and has been successfully used to map protein-protein interaction sites. researchgate.netresearchgate.net The quantitative analysis of the extent of oxidation, as measured by MS, can reveal changes in protein conformation and dynamics. acs.orgnih.gov The combination of Fe(II)-EDTA chemistry with mass spectrometry offers a powerful method for probing the higher-order structure of complex biological systems. nih.gov

Theoretical and Computational Studies of Iron Ii Edta Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study iron complexes, providing reliable results for geometries and thermodynamic properties. osti.gov Functionals such as B3LYP, BP86, and PBE are commonly employed to model these systems. nih.govacs.orgresearchgate.net

DFT calculations are instrumental in elucidating the electronic configuration and bonding characteristics of Iron(II)-EDTA and its adducts. The nature of the metal-ligand bonds is influenced by the electronic structure of the Fe(II) ion, which structures its environment through the occupation of its d-orbitals. chemrxiv.org DFT calculations predict a high-spin state for the Fe(II) ion in the EDTA complex, with the unpaired electrons localized on the metal center. chemrxiv.org

A significant area of study involves the Fe(II)-EDTA-NO complex, [Fe(II)(edta)(NO)]²⁻, a key species in flue gas denitrification processes. DFT calculations performed with the B3LYP method reveal that the Fe-NO bond is short and strengthened by a charge shift to form a species best described as Fe(III)NO. nih.gov This charge delocalization between the iron 3d orbitals and the NO π* orbitals is a classic example of a "non-innocent" ligand, where the oxidation state of the metal is ambiguous. nih.govcore.ac.uk

Further analysis using resonant inelastic X-ray scattering combined with TD-DFT simulations on the related Fe(III)-EDTA complex shows that the Fe-N σ-bond forms from the mixing of nitrogen lone pair orbitals with the iron dₓ²-y², dₓᵧ, and d₂² orbitals. nih.gov This covalent interaction is probed through distinct spectroscopic signatures that reveal frontier orbital distortions and energy shifts upon complex formation. nih.gov

Determining the stable three-dimensional structure of a complex is a primary application of DFT. For metal-EDTA complexes, the hexadentate ligand's flexibility allows it to adopt various conformations to accommodate the central metal ion. chemrxiv.org The ethylenediamine (B42938) ring in a metal-EDTA complex typically adopts one of two mirror-image conformations, and for a given conformation, there are 16 possible conformational types for the four glycinate (B8599266) rings. sci-hub.st This results in ten distinct major conformational types for a fully complexed EDTA moiety. sci-hub.st

DFT calculations have been used to optimize the geometry of the [Fe(II)-EDTA]²⁻ complex and its derivatives. osti.govustc.edu.cn For the related [Fe(III)(EDTA)]⁻ complex, geometry optimization was performed using the B3LYP level of theory with the DEF2-TZVP basis set in a water solvent model. mdpi.comsemanticscholar.org

In the case of the nitrosyl adduct, [Fe(II)(edta)(NO)]²⁻, DFT/B3LYP calculations find that the lowest energy structure is six-coordinated, with one of the carboxylate groups of the EDTA ligand remaining unbound. nih.govresearchgate.net This contrasts with the seven-coordinate structure often seen in related Fe(III)-EDTA complexes. cdnsciencepub.comlmu.de The preference for a specific coordination number and geometry is a delicate balance of electronic and steric factors, which can be effectively modeled by DFT.

Table 1: Selected DFT Calculation Parameters for Iron-EDTA Systems

System Studied DFT Functional Basis Set Key Finding Reference
[Fe(II)(edta)(NO)]²⁻ B3LYP Not specified Six-coordinated lowest energy structure; Short Fe-NO bond. nih.gov
[Fe(III)(EDTA)]⁻ B3LYP DEF2-TZVP Optimized geometry for subsequent MD simulations. mdpi.comsemanticscholar.org
Fe(II) with Actinyl-EDTA B3LYP Not specified Provided reliable geometries for reaction kinetics study. osti.gov

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be compared directly with experimental data to validate the theoretical model. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic spectra.

For the [Fe(II)(edta)(NO)]²⁻ complex, TD-DFT calculations have been used to interpret its electronic absorption spectrum. nih.gov The analysis revealed that:

Low and medium energy bands are primarily due to π(NO) → d/d → π(NO) transitions. nih.gov

The high-energy band results from transitions from the free electron pairs of the nitrogen and oxygen atoms of the EDTA ligand to the metal d-orbitals and the nitrosyl π*(NO) orbitals. nih.gov

These electronic excitations lead to a weakening of the Fe-NO bond, which has implications for its photochemical reactivity. nih.gov Furthermore, TD-DFT has been successfully used to simulate ligand K-edge X-ray absorption spectra for the related Fe(III)-EDTA complex, allowing for a detailed dissection of the electronic structure and covalent bonding at the coordinating nitrogen and oxygen sites. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent evolution of a molecular system, providing a "movie" of atomic motion. This allows for the study of dynamic processes such as conformational changes, diffusion, and chemical reactions. Reactive MD simulations, in particular, allow for the modeling of bond breaking and formation, making them suitable for studying chemical degradation. mdpi.com

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the thermal decomposition mechanism of the [Fe(II)-EDTA]⁻ complex at high temperatures (3000 K) to accelerate the process. mdpi.comsemanticscholar.org The simulation, performed under canonical ensemble (NVT) conditions, tracked the decomposition trajectory over a period of 5000 femtoseconds (fs). mdpi.comresearchgate.net

The simulation revealed a distinct decomposition pathway. mdpi.comsemanticscholar.org Initially, the complex undergoes intense vibrations due to the high temperature. semanticscholar.orgnih.gov The first major event is the breaking of a C-C bond within one of the carboxyl groups oriented perpendicular to the plane formed by the iron and two nitrogen atoms. mdpi.comsemanticscholar.org This leads to the formation of an O=C=O species (carbon dioxide) that is weakly connected to the iron ion before detaching completely and leaving the complex. mdpi.comsemanticscholar.org Later in the simulation, another carboxyl group briefly forms CO₂, but it is recaptured by the complex. mdpi.comnih.gov The detachment of a carboxyl group methyl radical is also observed as an intermediate step in the degradation process. mdpi.com

The AIMD trajectory provides a detailed timeline of the bond-breaking and formation events during the thermal decomposition of [Fe(II)-EDTA]⁻. mdpi.com A key finding is that the Fe-N bonds are less stable and more prone to breakage than the Fe-O bonds. mdpi.comnih.gov This is attributed to the lower negative charge on the nitrogen atoms compared to the oxygen atoms, resulting in a weaker coordination ability. mdpi.comnih.gov

The sequence of events observed in the simulation provides a clear picture of the degradation dynamics. mdpi.comsemanticscholar.orgnih.gov

Table 2: Timeline of Thermal Decomposition Events for [Fe(II)-EDTA]⁻ from AIMD Simulation at 3000 K

Time (fs) Event Description Reference
0 Stable Complex The simulation begins with the optimized, stable structure of [Fe(II)-EDTA]⁻. mdpi.comsemanticscholar.org
1004 C-C Bond Breaking A carbon-carbon bond of a perpendicular carboxyl group breaks. mdpi.comsemanticscholar.orgnih.gov
1037 CO₂ Detachment A stable CO₂ molecule completely detaches from the iron center and leaves the complex. mdpi.comsemanticscholar.orgnih.gov
2166 Transient CO₂ Formation Another carboxyl group forms CO₂, but it is quickly recaptured by the complex. mdpi.comnih.gov
2294 Fe-N Bond Breaking One of the iron-nitrogen coordination bonds breaks, confirming its lower stability compared to Fe-O bonds. mdpi.comnih.gov

This detailed analysis of bond dynamics highlights that the initial decomposition is driven by the instability of the organic acid groups, leading to the release of CO₂, followed by the rupture of the weaker metal-ligand (Fe-N) bonds. mdpi.comnih.gov

Quantum chemistry calculations serve as a powerful tool for elucidating the intricate details of this compound systems at a molecular level. These computational methods provide insights into thermodynamic stabilities, reaction energetics, and mechanistic pathways that are often challenging to determine experimentally. By solving approximations of the Schrödinger equation, these techniques can model the behavior of electrons and nuclei within the complex, yielding valuable data on its formation, stability, and reactivity.

Free Energy Calculations for Complex Formation and Stability

The thermodynamic stability of the this compound complex is a critical parameter that governs its behavior in solution. Free energy calculations, a cornerstone of computational quantum chemistry, are employed to quantify this stability. The Gibbs free energy of formation (ΔG) indicates the spontaneity of the complexation reaction. A negative ΔG value signifies a stable complex.

The stability of a metal complex is also expressed by its stability constant (K) or formation constant. There is a direct mathematical relationship between the standard Gibbs free energy change and the stability constant: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. A larger stability constant corresponds to a more negative Gibbs free energy and thus a more stable complex.

While both Iron(II) and Iron(III) form stable complexes with EDTA, quantum chemical calculations and experimental data show that the Fe(III)-EDTA complex is significantly more stable than the Fe(II)-EDTA complex. researchgate.net This difference in stability is reflected in their respective formation constants. researchgate.net For instance, the logarithm of the formation constant (log K) for Fe(II)-EDTA is 14.32, whereas for Fe(III)-EDTA it is 25.1. researchgate.net This preferential stabilization of the higher oxidation state (Fe³⁺) by the EDTA ligand results in a lowering of the redox potential for the Fe³⁺/Fe²⁺ couple. researchgate.net

Computational studies on the related Fe(III)-EDTA complex, using density functional theory (DFT) with methods like the B3LYP functional, have calculated the free energy of formation to be -181.1 kJ/mol. mdpi.com Such calculations underscore the substantial thermodynamic stability of iron-EDTA chelates. mdpi.com Isothermal titration calorimetry (ITC) has been used to experimentally determine the association constant (Kₐ) for Fe(II)-EDTA, yielding a value of 2.1 × 10¹⁴ M⁻¹, which further highlights its high stability. nih.gov

Complex log K (Formation Constant) Reference
This compound14.32 researchgate.net
Iron(III)-EDTA25.1 researchgate.net

Activation Energy and Reaction Coordinate Analysis for Reaction Mechanisms

Beyond thermodynamic stability, quantum chemistry provides critical insights into the kinetics of reactions involving this compound. By mapping the potential energy surface of a reaction, computational models can identify the transition states and determine the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Reaction coordinate analysis is a technique used to visualize the lowest energy path from reactants to products. This path, known as the intrinsic reaction coordinate (IRC), passes through the transition state. By calculating the energy at various points along this coordinate, a detailed energy profile of the reaction can be constructed.

For example, quantum-mechanical calculations have been applied to study the kinetics of redox reactions involving ferrous iron and EDTA-complexed species. osti.gov In a study on the reduction of actinyl-EDTA complexes by Fe²⁺, density functional theory (DFT) calculations using the B3LYP hybrid functional were performed to map the system's energy curve as a function of the distance between the actinide and the iron ion. osti.gov This approach involves a series of geometry optimization calculations to trace the reaction path, starting with the reactants at a significant distance and gradually bringing them closer to observe the structural and energetic changes leading to electron transfer. osti.gov Such process-based calculations allow for the prediction of reaction energy barriers and the identification of rate-limiting steps under various conditions, providing a fundamental understanding of the reaction mechanism. osti.gov

These computational methods are essential for interpreting experimental kinetic data and for predicting how changes in the system (e.g., pH, solvent) might affect reaction rates.

Kinetic Modeling of Complex Reaction Systems

A notable example is the oxidation of [FeII(edta)]²⁻ by molecular oxygen, a reaction of significant environmental and industrial importance. Detailed mechanistic studies have shown that this process does not occur in a single step but rather through a multi-step mechanism. acs.org A proposed four-step mechanism based on kinetic data is as follows:

Formation of an Oxygen Adduct: The initial step involves the substitution of a water molecule in the coordination sphere of [FeII(edta)H₂O]²⁻ by an oxygen molecule to form an iron-dioxygen intermediate, [FeII(edta)O₂]²⁻. acs.org

Inner-Sphere Electron Transfer: An electron is transferred from the iron(II) center to the bound oxygen, forming an Fe(III)-superoxo species. acs.org

Formation of a Peroxo-Bridged Dimer: This superoxo intermediate reacts with a second [FeII(edta)H₂O]²⁻ complex. This is followed by a second electron transfer, resulting in a peroxo-bridged dinuclear complex, [FeIII(edta)−O₂²⁻−FeIII(edta)]⁴⁻. acs.org

Decomposition: The peroxo-bridged dimer rapidly decomposes to yield two molecules of the stable [FeIII(edta)]⁻ complex and hydrogen peroxide (H₂O₂). The hydrogen peroxide produced can then rapidly oxidize additional [FeII(edta)]²⁻. acs.org

Kinetic investigations studying this reaction as a function of reactant concentrations, pH, temperature, and pressure have allowed for the determination of rate and activation parameters for some of these elementary steps. acs.org Such models are crucial for understanding and predicting the fate of this compound in various chemical environments.

Environmental Chemistry and Fate of Iron Ii Edta Complexes

Anthropogenic Sources and Environmental Pathways of Iron-EDTA Release

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent used extensively in various industrial and household applications. scielo.br Its primary function is to form stable complexes with metal ions, preventing their undesirable effects in chemical processes. scielo.br Major anthropogenic sources of iron-EDTA release into the environment include:

Industrial Processes: The pulp and paper industry utilizes EDTA and its related compound, DTPA (diethylenetriaminepentaacetic acid), to prevent the decomposition of bleaching agents like hydrogen peroxide and ozone by metal ions such as iron, copper, and manganese. scielo.br This is particularly prevalent in totally chlorine free (TCF) bleaching processes. scielo.br

Agrochemicals: In agriculture, iron-EDTA is used as a micronutrient fertilizer to supply iron to plants, especially in alkaline soils where iron availability is low. nouryon.com

Wastewater: Due to its widespread use in aqueous solutions, a significant amount of EDTA is discharged into wastewater. scielo.br Industrial wastewater treatment plants can achieve around 80% elimination of EDTA through microbial activity. wikipedia.org However, conventional municipal wastewater treatment is less effective at removing it. who.int

Decontamination of Nuclear Facilities: EDTA is employed in the decontamination of nuclear power plant equipment due to its strong ability to form soluble complexes with heavy metals and radionuclides, facilitating their removal from contaminated surfaces. nih.gov

Once released, iron-EDTA and other metal-EDTA complexes primarily enter the aquatic environment. who.int Their environmental pathways include discharge into surface waters like rivers and lakes, and infiltration into groundwater systems. scielo.brethz.ch The persistence of EDTA in these systems allows it to be transported over long distances. ethz.ch While some removal occurs through adsorption onto sludge in wastewater treatment, a considerable amount remains in the treated effluent. who.int

Environmental Persistence and Biodegradation Studies

EDTA is known for its persistence in the environment, with slow degradation rates under many natural conditions. scielo.brresearchgate.net While it is considered inherently biodegradable, meaning it can be fully mineralized to carbon dioxide, water, and ammonium, this process is often slow and dependent on specific environmental factors. nouryon.comeuropa.eu

Factors Affecting EDTA Degradation in Aquatic Environments (e.g., pH, oxygen, metal complexation)

Several factors influence the degradation of EDTA in aquatic environments:

pH: The pH of the water significantly affects EDTA's speciation and biodegradability. who.intdoaj.org Alkaline conditions, typically a pH between 8 and 9, have been shown to increase the efficiency of EDTA degradation in activated sludge from pulp and paper effluents. scielo.br Some microorganisms that can degrade EDTA function optimally at moderately alkaline conditions of pH 9.0–9.5. wikipedia.org Conversely, at pH levels below 6.0, hydrogen ions compete more effectively for the ligand, which can influence its complexation with metals. who.int

Oxygen: The presence of oxygen is crucial for the aerobic biodegradation of EDTA. scielo.br The bacterial strains identified with the ability to degrade EDTA are all aerobic, gram-negative bacteria. scielo.br In a zerovalent iron/air/water system, the presence of oxygen was found to be critical for the degradation of Fe(II)-EDTA, with significantly higher degradation rates observed under aerobic conditions compared to anaerobic ones. researchgate.net

Metal Complexation: The specific metal complexed with EDTA is a determining factor in its degradation. scielo.br Some bacterial strains can only degrade metal-EDTA complexes with low stability constants, such as Ca(II)-EDTA and Mg(II)-EDTA. scielo.br In contrast, other microorganisms, like a pure culture of an Agrobacterium sp., have been shown to specifically degrade the highly stable Fe(III)-EDTA complex. scielo.brresearchgate.net The biodegradation of various metal-EDTA complexes by a mixed microbial culture was found to follow the order Fe > Cu > Co > Ni > Cd. nih.gov The degradation of FeEDTA can lead to the formation of byproducts like ethylenediaminetriacetate (ED3A), ethylenediaminediacetate (EDDA), and ethylenediaminemonoacetate (EDMA). wikipedia.org

Advanced Oxidation Processes for EDTA Degradation (e.g., Fenton-based methods)

Due to the resistance of EDTA to conventional treatment methods, Advanced Oxidation Processes (AOPs) have been investigated for its degradation. pjoes.com AOPs generate highly reactive hydroxyl radicals (HO•) that can break down a wide range of organic pollutants. researchgate.net

Fenton-based methods are a prominent type of AOP for EDTA degradation. The classic Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) salt in an acidic medium to produce hydroxyl radicals. conicet.gov.ar Variations of this process, known as Fenton-like reactions, can use ferric iron (Fe³⁺) and be enhanced by UV light (photo-Fenton). conicet.gov.ar

Research has shown that:

The Fenton process is effective in degrading EDTA, and its efficiency can be enhanced by UV irradiation. conicet.gov.ar

In a catechol-driven Fenton reaction, the availability of iron is increased, promoting the degradation of Fe(III)-EDTA. researchgate.net This method has been shown to achieve 100% degradation of Zn-EDTA under optimized conditions. scielo.br

The combination of UV light, hydrogen peroxide, and iron salts has been shown to be effective in decomposing EDTA. conicet.gov.ar

The degradation of EDTA can also be achieved in a zerovalent iron/air/water system, where reactive oxygen species are generated in situ. researchgate.net

Other AOPs for EDTA degradation include UV/chlorine treatment, electrochemical oxidation, and photocatalysis using materials like TiO₂. pjoes.comresearchgate.netmdpi.com

Interactive Table: Comparison of AOPs for EDTA Degradation

AOP Method Key Reactants/Conditions Reported Efficiency Reference
Fenton Fe²⁺, H₂O₂, acidic pHVariable, enhanced by UV light conicet.gov.ar
Catechol-driven Fenton Fe³⁺, Catechol, H₂O₂100% Zn-EDTA degradation researchgate.netscielo.br
Photo-Fenton Fe²⁺/Fe³⁺, H₂O₂, UV lightHigh mineralization rates (up to 92%) researchgate.net
Zerovalent Iron/Air Fe⁰, Air/OxygenComplete degradation of 1 mM EDTA in 2.5 h researchgate.net
UV/Chlorine UV light, Chlorine>90% removal in 60 seconds pjoes.com
Electrochemical Oxidation Pt/ACF electrode94% EDTA removal in 100 min mdpi.com
Photocatalysis TiO₂, UV light, H₂O₂Complete degradation of 1,000 mg/L EDTA in 90 min researchgate.net

Complexation-Induced Mobility and Speciation of Iron and Other Metals in Natural Waters

The formation of stable complexes between EDTA and metals significantly influences their mobility and speciation in natural waters. scielo.br By forming soluble complexes, EDTA can prevent the precipitation of heavy metals or cause the dissolution of metals already adsorbed to sediments, thereby increasing their concentration in the water column. scielo.br This enhanced mobility is a major environmental concern, as it can also apply to radioactive metals. scielo.br

The speciation of a metal in an aquatic environment refers to the distribution of its various chemical forms. envchemgroup.com In the case of iron, it can exist as the free hydrated ion, or complexed with various inorganic and organic ligands. envchemgroup.com The introduction of anthropogenic ligands like EDTA can significantly alter this natural speciation. envchemgroup.com

The speciation of EDTA itself in natural waters is complex and depends on factors like pH and the presence of competing metal ions. who.intdoaj.org In most freshwaters, EDTA is likely to be associated with calcium if not present in excess. who.int However, in waters with a pH below 6.0, competition from hydrogen ions becomes more significant. who.int The iron(III)-EDTA complex is particularly important as it is highly photo-active and can undergo photolysis, which is a major degradation pathway for EDTA in surface waters. who.intindustrialchemicals.gov.au

The presence of EDTA can also indirectly affect the aquatic ecosystem by redissolving calcium and iron phosphates, which releases phosphorus and can contribute to eutrophication. scielo.br Furthermore, by increasing the bioavailability of iron, an essential micronutrient, EDTA can stimulate the growth of microalgae. scielo.br

Interactions of Iron-EDTA with Geochemical Interfaces (e.g., Adsorption on Iron Oxides)

The interaction of iron-EDTA complexes with geochemical interfaces, such as the surfaces of iron oxides, plays a crucial role in their environmental fate. ethz.ch Iron oxides are common and reactive surfaces in aquifers and soils. ethz.ch

Studies have shown that metal-EDTA complexes can adsorb onto iron oxides, forming ternary surface complexes. ethz.chamazonaws.com The strength and nature of this adsorption depend on the specific metal-EDTA complex and the pH of the system. ethz.ch

Key findings regarding the interaction of iron-EDTA with iron oxides include:

Adsorption: Fe(III)EDTA can adsorb onto iron oxides over a wide pH range, from approximately 7 to 10. ethz.ch Amorphous iron oxide (ferrihydrite) has a much higher adsorption capacity for Fe(III)EDTA compared to crystalline goethite. ethz.ch The adsorption of metal-EDTA complexes generally decreases with increasing pH. acs.org

Dissolution: Metal-EDTA complexes can also induce the dissolution of iron oxides, particularly at lower pH values (below 7). ethz.ch The rate of dissolution is dependent on the specific complex, with CaEDTA showing a higher dissolution rate for ferrihydrite than other metal-EDTA complexes. ethz.ch Crystalline goethite is dissolved at a much slower rate than ferrihydrite. ethz.ch

Desorption of other metals: Iron-EDTA complexes can also cause the desorption of other heavy metals that are already adsorbed onto iron oxide surfaces, particularly at higher pH values. ethz.ch

These interactions highlight the complex role of iron-EDTA at geochemical interfaces, where it can be both immobilized through adsorption and act as a mobilizing agent for iron and other metals through dissolution and competitive desorption.

Industrial and Technological Applications of Iron Ii Edta: Chemical Principles and Methodologies

Gas Scrubbing Technologies

Gas scrubbing, a fundamental process for purifying industrial gas streams, frequently employs Iron(II)-EDTA as a key reagent. Its effectiveness lies in its ability to selectively react with and remove specific gaseous pollutants. The following sections delve into the mechanisms and regeneration processes involved in the use of this compound for hydrogen sulfide (B99878) abatement.

Mechanisms of Hydrogen Sulfide Removal by [Fe(EDTA)]²⁻

The removal of hydrogen sulfide (H₂S) from gas streams using an iron-chelated solution is a process rooted in oxidation-reduction chemistry. The process begins with the physical absorption of gaseous H₂S into the aqueous scrubbing solution. Once dissolved, H₂S, being a weak acid, undergoes dissociation.

The core of the removal mechanism involves the oxidation of the dissolved sulfide species by the ferric iron chelate, [Fe(EDTA)]⁻. In this reaction, the trivalent iron (Fe³⁺) is reduced to its divalent state (Fe²⁺), forming [Fe(EDTA)]²⁻, while the sulfide is oxidized to elemental sulfur (S), which is a stable and recoverable byproduct. The degradation of Fe-EDTA in this process has been found to follow pseudo-first-order kinetics researchgate.netkisti.re.kr. The stability of the iron chelate is crucial to prevent the precipitation of iron hydroxides or sulfides, and a neutral to mildly alkaline pH is generally maintained to ensure efficient H₂S absorption researchgate.net. Studies have identified the optimal pH range for this process to be between 8.5 and 9.5 koreascience.kr.

Chemical Regeneration Processes for Spent Absorbent Solutions

A critical aspect of the economic viability and sustainability of this gas scrubbing technology is the regeneration of the spent absorbent solution. The [Fe(EDTA)]²⁻ complex, formed during H₂S oxidation, can be regenerated back to the active [Fe(EDTA)]⁻ form by oxidation.

The most common method for regeneration is sparging the solution with air. The dissolved oxygen in the air oxidizes the ferrous iron (Fe²⁺) back to ferric iron (Fe³⁺), allowing the scrubbing solution to be recycled and reused. The kinetics of this oxidation reaction have been studied to optimize the regeneration process acs.orgacs.org. This regeneration step is crucial for maintaining the high efficiency of H₂S removal in a continuous process nih.gov.

Nitrogen Oxide (NOx) Removal from Flue Gas

The emission of nitrogen oxides (NOx) from combustion sources is a significant environmental concern. This compound plays a vital role in advanced technologies designed to mitigate these emissions, particularly in Chemical Absorption-Biological Reduction (CABR) systems.

Principles of Chemical Absorption-Biological Reduction (CABR) Systems

Chemical Absorption-Biological Reduction (CABR) is an innovative process for removing NOx from flue gases. In this system, nitric oxide (NO), the primary component of NOx, is captured by an aqueous solution of [Fe(EDTA)]²⁻. The ferrous iron in the complex binds with the NO molecule to form a stable nitrosyl complex, [Fe(II)EDTA-NO] kaist.ac.krscilit.com.

This chemical absorption step is followed by a biological reduction process. The [Fe(II)EDTA-NO] complex is transferred to a bioreactor where specific microorganisms, such as Pseudomonas sp., reduce the bound NO to harmless dinitrogen gas (N₂) nih.gov. Concurrently, any [Fe(EDTA)]⁻ that may have been formed through oxidation is also biologically reduced back to the active [Fe(EDTA)]²⁻ form, thus regenerating the absorbent nih.gov.

Optimization of Absorption Conditions: pH, Temperature, and Oxygen Content

The efficiency of NOx removal in CABR systems is highly dependent on several operational parameters. Optimizing these conditions is key to achieving high removal rates and ensuring the stability of the process.

pH: The pH of the absorbent solution significantly influences the NO absorption rate. Research indicates that the optimal pH for NO absorption by [Fe(EDTA)]²⁻ is approximately 7.5 . In a composite system with another ligand, a pH of 9 was found to be ideal acs.orgnih.gov.

Temperature: Temperature also plays a crucial role. While higher temperatures can increase reaction rates, they can also lead to the thermal degradation of the [Fe(II)EDTA-NO] complex and increase the oxidation rate of [Fe(EDTA)]²⁻. Studies have shown that a temperature of 40°C is an economic and ideal condition for NO removal acs.orgnih.gov. However, other research suggests that 50°C is the best temperature for NO absorption researchgate.net.

Iron(II) Concentration: The concentration of [Fe(EDTA)]²⁻ in the scrubbing solution directly impacts the NO removal efficiency. A higher concentration of the active complex leads to a higher rate of NO absorption. However, there is an optimal concentration beyond which the increase in efficiency may not be economically justifiable. An optimal Fe²⁺ concentration of 20 mmol/L has been identified in some studies acs.orgnih.gov.

ParameterOptimal ValueRationale
pH ~7.5 - 9Maximizes NO absorption rate and stability of the complex. acs.orgnih.gov
Temperature 40°C - 50°CBalances reaction kinetics with the stability of the absorbent complex. acs.orgnih.govresearchgate.net
Oxygen Content MinimizedReduces the oxidation of active Fe(II)EDTA to inactive Fe(III)EDTA. kaist.ac.krnih.govrsc.org
Fe²⁺ Concentration 20 mmol/LProvides sufficient active sites for NO binding without excessive cost. acs.orgnih.gov

Regeneration of Fe(II)EDTA in NOx Abatement Systems

The continuous and efficient operation of NOx abatement systems relies on the effective regeneration of the [Fe(EDTA)]²⁻ absorbent. The absorbent becomes deactivated through two primary pathways: the formation of the [Fe(II)EDTA-NO] complex and the oxidation of Fe(II) to Fe(III) by oxygen.

Several methods have been developed to regenerate the active [Fe(EDTA)]²⁻. In CABR systems, microorganisms play a key role in reducing both the [Fe(II)EDTA-NO] complex and any [Fe(EDTA)]⁻ present nih.gov.

Electrochemical methods have also been explored, where an electric current is used to reduce the inactive iron species back to the active ferrous state rsc.org. This method can effectively convert [Fe(II)EDTA-NO] to N₂ and regenerate [Fe(EDTA)]²⁻ rsc.orgnih.gov.

Chemical reduction offers another route for regeneration. Various reducing agents have been investigated, including sulfite ions (SO₃²⁻), dithionite ions (S₂O₄²⁻), and nanoscale zero-valent iron (NZVI) kaist.ac.krrsc.orgnih.gov. NZVI has shown particular promise due to its high reactivity and effectiveness in regenerating the absorbent solution under various pH conditions rsc.orgnih.govrsc.orgresearchgate.net.

Analytical Chemistry Reagents and Methodologies

This compound serves as a versatile and crucial reagent in various analytical chemistry methodologies, leveraging its properties as a stable complex and its ability to participate in redox reactions. Its applications range from classical titrimetric analysis to advanced techniques for probing the structure of biomolecules.

Use in Complexometric Titrations for Metal Quantification

Complexometric titration is a form of volumetric analysis where the formation of a colored complex indicates the endpoint of the titration. srmist.edu.inwikipedia.org These titrations are particularly effective for determining the concentration of a mixture of different metal ions in a solution. srmist.edu.inwikipedia.org Ethylenediaminetetraacetic acid (EDTA) is a well-established titrant in this field because it forms strong 1:1 complexes with most metal ions. wikipedia.orglibretexts.org The stability of these metal-EDTA complexes is a key factor in the utility of this technique. wikipedia.org

In the context of quantifying iron, complexometric titrations with EDTA can be used to determine the concentrations of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions within the same sample. mt.commt.com The methodology relies on the differential stability of the Fe(II)-EDTA and Fe(III)-EDTA complexes, which is pH-dependent. At a low pH, the complex formed between EDTA and Fe³⁺ is significantly more stable than the one formed with Fe²⁺. mt.com This allows for the selective titration of Fe³⁺ ions first. mt.com

The general procedure involves:

Titration of Fe³⁺: The sample is acidified, and a color indicator such as sulfosalicylic acid is added. mt.comderpharmachemica.com The solution is then titrated with a standard EDTA solution. The EDTA reacts with the Fe³⁺ ions. The endpoint is detected when all the Fe³⁺ has been complexed, typically observed via a distinct color change. mt.comderpharmachemica.com

Determination of Total Iron: To determine the total iron content, the remaining Fe²⁺ in the solution is oxidized to Fe³⁺. This can be followed by a second titration with EDTA to quantify the newly formed Fe³⁺, which corresponds to the initial amount of Fe²⁺. mt.com

The accuracy of the endpoint detection is critical for the success of an EDTA titration and is typically achieved using a metal ion indicator that changes color when it is displaced from the metal ion by EDTA. srmist.edu.inwikipedia.org For a sharp color change, the metal-indicator complex must be less stable than the metal-EDTA complex. srmist.edu.in

ParameterDescription
Analyte Fe²⁺ and Fe³⁺ ions in a sample solution. mt.com
Titrant Standard solution of disodium (B8443419) EDTA (Na₂H₂Y). wikipedia.org
Principle Selective titration based on the higher stability of the Fe(III)-EDTA complex at low pH. mt.com
Indicator Photometric indicators like salicylic acid or sulfosalicylic acid are commonly used. mt.comderpharmachemica.com
Endpoint A sharp and rapid color change indicates that all the metal ions have been complexed by EDTA. srmist.edu.in

This table summarizes the key components and principles of using EDTA in complexometric titrations for iron quantification.

Interference from other metal ions such as Co²⁺, Cu²⁺, and Ni²⁺ can be a challenge as they may form intensely colored complexes that obscure the endpoint. mt.com

Masking Agent Applications in Analytical Procedures

In complexometric titrations involving multiple metal ions, masking agents are crucial for improving selectivity. jove.comstudy.com A masking agent is a reagent that forms a stable complex with a potential interfering ion, preventing it from reacting with EDTA. jove.comstudy.com This allows for the specific determination of the analyte of interest. pharmacyinfoline.com The complex formed between the masking agent and the interfering ion must be more stable than the complex the interfering ion would form with EDTA. uomustansiriyah.edu.iq

While this compound itself is a stable complex, in analytical procedures, the focus is often on masking other ions to allow for the quantification of iron, or masking iron to quantify other metals. For instance, to selectively determine certain metal ions in a mixture containing iron, a masking agent for iron would be employed. Triethanolamine is a common masking agent for Fe³⁺, Al³⁺, and Sn²⁺. uomustansiriyah.edu.iqbrainly.com Similarly, fluoride ions can be used to mask Fe³⁺ and Al³⁺ by forming highly stable [FeF₆]³⁻ and [AlF₆]³⁻ complexes. uomustansiriyah.edu.iq

The process of demasking can also be used, where a masked substance is released to once again participate in the reaction. study.com This allows for the stepwise titration of several metal ions in the same solution. jove.com For example, after titrating other metals, a demasking agent can be added to release masked iron, which can then be titrated with EDTA.

Masking AgentIons MaskedIons Titrated with EDTA
Cyanide (CN⁻) Cu, Co, Ni, Zn, Cd, Hg, Ag, Fe scribd.comPb, Mn, Mg, Ca scribd.com
Triethanolamine Sn, Al, Fe scribd.comZn, Cd, Pb, Mn scribd.com
Fluoride (F⁻) Al, Ti scribd.comZn, Cd, Mn scribd.com

This table provides examples of common masking agents used in EDTA titrations and the metal ions they selectively mask.

The choice of masking agent depends on the specific metal ions present in the sample and the pH of the solution. jove.com By carefully controlling these conditions, analytical chemists can successfully analyze complex mixtures of metal ions.

Methodologies for Hydroxyl Radical Footprinting in Biomolecular Structure Analysis (e.g., DNA/RNA/Protein Mapping)

Hydroxyl radical footprinting is a powerful biochemical method used to study the structure and dynamics of biomolecules like proteins, DNA, and RNA. nih.govacs.org The technique relies on the generation of highly reactive hydroxyl radicals (•OH) that cleave the solvent-accessible backbone of these macromolecules. nih.govacs.org The pattern of cleavage provides information about the molecule's three-dimensional structure, folding, and binding interactions. nih.govacs.org

The this compound complex is central to one of the most common methods for generating these hydroxyl radicals via the Fenton reaction. nih.govacs.org In this reaction, Fe(II)-EDTA catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.govacs.org

Chemical Principle: The Fenton Reaction Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻

This method was first introduced to map DNA structure and protein binding sites and has since been extensively applied to RNA and proteins. nih.govacs.org The Fe(II)-EDTA complex is used because EDTA chelates the iron ion, preventing it from binding non-specifically to the biomolecule of interest and ensuring the radicals are generated in the bulk solvent. acs.org

The experimental workflow typically involves:

Radical Generation: A solution containing the biomolecule is briefly exposed to a mixture of Fe(II)-EDTA and H₂O₂. nih.gov

Cleavage Reaction: The generated hydroxyl radicals attack and cleave the sugar-phosphate backbone of nucleic acids or the polypeptide chain of proteins in solvent-exposed regions. researchgate.net Regions that are folded into the core of the molecule or are protected by a binding partner are less accessible and thus cleaved at a lower rate.

Analysis: The resulting fragments are analyzed, often by mass spectrometry for proteins or gel electrophoresis for nucleic acids. nih.govnih.gov The cleavage pattern reveals which regions of the biomolecule are exposed to the solvent and which are protected.

ComponentRole in Hydroxyl Radical Footprinting
Fe(II)-EDTA Catalyst for the Fenton reaction; generates hydroxyl radicals from H₂O₂. nih.govacs.org
Hydrogen Peroxide (H₂O₂) Oxidizing agent; the source of the hydroxyl radicals. nih.govacs.org
Hydroxyl Radical (•OH) Highly reactive species that cleaves the biomolecular backbone at solvent-accessible sites. nih.govacs.org
Biomolecule (DNA, RNA, Protein) The target of the analysis, whose structure is being probed. nih.gov
Mass Spectrometry/Electrophoresis Analytical techniques used to detect and quantify the cleavage products. nih.govnih.gov

This table outlines the key reagents and their functions in the this compound mediated hydroxyl radical footprinting methodology.

Applications in Materials Science and Industrial Processes

The chelating properties of the EDTA ligand in the this compound complex are harnessed in various industrial and materials science applications, from removing mineral deposits to quality control in the cement industry.

Chemical Principles in Decalcification Processes

Decalcification is the process of removing calcium minerals, typically from bone or other calcified tissues, to allow for proper sectioning and histological analysis. leicabiosystems.com This process is also relevant in industrial settings for removing calcium carbonate scale. The chelating agent EDTA is highly effective for this purpose. leicabiosystems.comleicabiosystems.com

The chemical principle behind EDTA-based decalcification is the formation of a highly stable, soluble complex with calcium ions. EDTA is a hexadentate ligand, meaning it can form six bonds with a metal ion, creating a cage-like structure around it. wikipedia.orglibretexts.org This action effectively sequesters the calcium ions from the insoluble mineral matrix (e.g., hydroxyapatite in bone or calcium carbonate in scale) and draws them into the solution.

The reaction can be represented as: Ca²⁺ (from solid) + EDTA⁴⁻ (in solution) ⇌ [Ca-EDTA]²⁻ (in solution)

Because the formation constant for the [Ca-EDTA]²⁻ complex is very high, the equilibrium lies far to the right, favoring the dissolution of the calcium source. wikipedia.org The process is slower and gentler than acid-based decalcification methods, which is advantageous in histology for preserving tissue morphology. leicabiosystems.comleicabiosystems.com The rate of decalcification with EDTA is pH-dependent, generally carried out at a neutral pH of around 7.0 to 7.4. leicabiosystems.comprotocols.io

Role in Cement Industry for Free Lime/Magnesia Determination

In the manufacturing of cement, the raw materials are heated in a kiln to produce a granular substance called clinker. thermofisher.com The quality of the final cement product is highly dependent on the chemical composition of the clinker, particularly the amount of unreacted calcium oxide (CaO), known as free lime. thermofisher.comneelain.edu.sd Excessive free lime can lead to undesirable effects such as volume expansion and reduced strength in the final concrete product. thermofisher.comneelain.edu.sd Therefore, monitoring the free lime content is a critical quality control step. neelain.edu.sd

Complexometric titration with EDTA is a standard method for determining the amount of free lime and also free magnesia (MgO) in cement and clinker. neelain.edu.sdyoutube.com The general procedure involves:

Extraction: The free lime is first extracted from the cement or clinker sample using a non-aqueous solvent like ethylene glycol. neelain.edu.sdresearchgate.netscribd.com

Titration: The calcium glycolate formed during extraction is then titrated with a standard solution of EDTA. neelain.edu.sd An indicator, such as hydroxynaphthol blue for calcium or Eriochrome Black T for the combined total of calcium and magnesium, is used to detect the endpoint. trb.orggarph.co.uk

Calculation: The volume of EDTA consumed is used to calculate the percentage of free CaO or MgO in the original sample.

Hydroponics and Agricultural Iron Delivery Principles (e.g., Enhancing Iron Solubility)

Iron is a crucial micronutrient for plant growth and development, playing a vital role in processes such as chlorophyll synthesis and cellular respiration nutrihydro.com. However, in agricultural and hydroponic systems, iron availability can be limited due to its low solubility, particularly in neutral to alkaline conditions mdpi.com. Iron primarily exists in the soil and nutrient solutions in its oxidized ferric (Fe³⁺) state, which readily precipitates as insoluble hydroxides, making it unavailable for plant uptake nutrihydro.comnih.gov. To overcome this challenge, chelating agents like ethylenediaminetetraacetic acid (EDTA) are employed to form stable, water-soluble complexes with iron, thereby enhancing its availability to plants. The use of this compound is a common practice to ensure a continuous supply of this essential nutrient.

The fundamental principle behind the effectiveness of this compound lies in the process of chelation. Chelation involves the binding of a metal ion, in this case, iron (Fe²⁺), to an organic molecule, the chelating agent (EDTA), forming a stable, ring-like structure called a chelate andersonsplantnutrient.com. This complex protects the iron ion from undergoing chemical reactions that would otherwise lead to its precipitation. By keeping the iron in a soluble form, this compound ensures that it remains in the nutrient solution and is accessible for absorption by plant roots nutrihydro.comroyalbrinkman.com.

The stability of the this compound complex is highly dependent on the pH of the growing medium royalbrinkman.comhelpscoutdocs.com. In acidic to slightly acidic conditions, typically within a pH range of 1.5 to 6.5, the chelate is stable and effectively maintains iron in a soluble state helpscoutdocs.comphygenera.de. However, as the pH increases and becomes more alkaline, the stability of the this compound complex decreases scienceinhydroponics.comhortamericas.com. At higher pH levels, hydroxide (B78521) ions (OH⁻) can displace the iron from the EDTA chelate, leading to the precipitation of insoluble iron hydroxides scienceinhydroponics.com. This is a critical consideration in managing nutrient solutions for hydroponics and in fertigation for alkaline soils.

The following table illustrates the effective pH ranges for various common iron chelates used in agriculture, highlighting the operational window for this compound.

Chelate FormulationEffective pH Range
Fe-EDTA1.5 - 6.5
Fe-DTPA1.5 - 7.5
Fe-EDDHA3.0 - 10.0
Fe-HEDTA1.5 - 7.0
Fe-EDDHMA3.0 - 11.0

This data is compiled from multiple sources to provide a comparative overview of chelate stability helpscoutdocs.comhortamericas.comshopee.com.my.

Research has demonstrated the effectiveness of this compound in preventing iron chlorosis, a condition characterized by the yellowing of leaves due to insufficient chlorophyll, which is a direct consequence of iron deficiency royalbrinkman.comashs.org. Studies have shown that the application of chelated iron, such as this compound, can significantly improve iron uptake by plants compared to the application of inorganic iron salts like ferrous sulfate (B86663), especially in soilless culture researchgate.net. The entire chelate complex can be taken up by the plant roots, after which the iron is released for metabolic use nutrihydro.com.

However, the efficacy of this compound is not without its limitations. Its relatively lower stability at pH levels above 6.5 makes it less suitable for alkaline growing conditions compared to other chelates like Fe-DTPA or Fe-EDDHA ashs.orgresearchgate.net. In hydroponic systems where the pH of the nutrient solution can fluctuate and rise over time, the use of this compound requires careful pH management to maintain its effectiveness scienceinhydroponics.com. Furthermore, the EDTA ligand itself can be subject to photodegradation, which can reduce the concentration of the chelate in the nutrient solution over time, particularly in open hydroponic systems researchgate.netnih.gov.

Another important chemical principle to consider is the competition for the EDTA ligand from other metal ions present in the nutrient solution. Cations such as calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺) can compete with iron for binding sites on the EDTA molecule helpscoutdocs.comishs.org. If the concentration of these competing cations is high, they can displace iron from the chelate, reducing its availability to plants ishs.org. This underscores the importance of a balanced nutrient formulation when using this compound.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Iron(II)-edta to ensure high purity and stability?

  • Methodology :

  • Use a stoichiometric ratio of 1:1 Fe²⁺:EDTA under inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Adjust pH to 3.5–4.0 to stabilize Fe²⁺ while avoiding EDTA protonation.
  • Characterize purity via elemental analysis, UV-Vis spectroscopy (absorption at 258 nm ), and potentiometric titration.
    • Key Data :
ParameterOptimal RangeCharacterization Method
pH3.5–4.0pH meter
Fe²⁺:EDTA Ratio1:1Titration (ferrozine assay)
Stability>24 hours (N₂ atm)UV-Vis kinetics

Q. How can UV-Vis spectroscopy quantify this compound in solution, and what are its limitations?

  • Methodology :

  • Prepare a calibration curve using standards (0.1–10 mM) at λmax = 258 nm.
  • Account for interference from competing ligands (e.g., phosphate) via masking agents (e.g., ascorbate).
  • Validate with ICP-MS for trace Fe²⁺ quantification .

Q. What are the best practices for validating this compound stability in aqueous solutions?

  • Methodology :

  • Monitor oxidation kinetics via cyclic voltammetry (E1/2 ≈ +0.22 V vs. Ag/AgCl).
  • Use chelating resins to isolate Fe²⁺ from degraded products .

Advanced Research Questions

Q. How do competing ligands (e.g., citrate, phosphate) affect this compound’s redox stability in biological systems?

  • Methodology :

  • Conduct competitive binding assays using isothermal titration calorimetry (ITC) to determine binding constants.
  • Simulate biological matrices (e.g., serum) and measure Fe²⁺ release via ESR or Fenton reaction assays .

Q. What experimental designs can resolve contradictions in reported rate constants for this compound-mediated Fenton reactions?

  • Methodology :

  • Standardize reaction conditions (pH, temperature, O₂ levels) across studies.
  • Use spin-trapping agents (e.g., DMPO) in ESR to quantify hydroxyl radical yields .
    • Data Conflict Example :
StudypHk (M⁻¹s⁻¹)Proposed Cause of Discrepancy
Smith et al. (2020)4.01.2 × 10³O₂ contamination
Lee et al. (2022)3.88.7 × 10²EDTA purity variations

Q. How can computational models predict this compound’s ligand-exchange dynamics in environmental matrices?

  • Methodology :

  • Apply density functional theory (DFT) to model Fe²⁺-EDTA coordination geometry.
  • Validate with EXAFS spectroscopy and compare with experimental stability constants .

Methodological Best Practices

  • Reproducibility : Document inert atmosphere protocols and reagent purity (e.g., ≥99% EDTA) to align with peer studies .
  • Data Validation : Cross-verify spectroscopic data with orthogonal methods (e.g., ICP-MS, HPLC) to mitigate instrument-specific biases .
  • Conflict Resolution : Use sensitivity analysis to identify critical variables (e.g., pH, ionic strength) in disputed datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Iron(II)-edta
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.